Solubility Profile: Predicted Aqueous Solubility and Lipophilicity of Triisopropylphosphonium Tetrafluoroborate
Triisopropylphosphonium tetrafluoroborate is predicted to have a moderate aqueous solubility of 0.0223 mg/mL (8.99 × 10⁻⁵ mol/L) based on the ESOL topological method, and a consensus Log P (octanol-water partition coefficient) of 3.46 . While direct comparative solubility data for close analogs like tri-tert-butylphosphonium tetrafluoroborate are not available from the same study, the latter is reported as insoluble in water . This class-level inference suggests that triisopropylphosphonium tetrafluoroborate, with its smaller alkyl groups, is more hydrophilic, a critical parameter for selecting a reactant for reactions in aqueous or biphasic media.
| Evidence Dimension | Predicted aqueous solubility (mg/mL) |
|---|---|
| Target Compound Data | 0.0223 mg/mL |
| Comparator Or Baseline | Tri-tert-butylphosphonium tetrafluoroborate: Insoluble in water |
| Quantified Difference | Qualitative difference; Target is moderately soluble while comparator is insoluble. |
| Conditions | ESOL topological method for target compound; vendor qualitative data for comparator. |
Why This Matters
The predicted moderate aqueous solubility of triisopropylphosphonium tetrafluoroborate is a key differentiator from more hydrophobic analogs, guiding solvent selection and reaction medium design for synthetic chemists.
